2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes a 4-nitrophenyl group, which is known for its electron-withdrawing properties, making it a significant molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indane-1,3-dione with 4-nitroaniline under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound can also act as an electron acceptor, making it useful in applications like solar cells and photopolymerization .
Comparison with Similar Compounds
2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other indane-1,3-dione derivatives such as:
Indanone: Known for its use in the design of biologically active compounds like Donepezil and Indinavir.
Indane-1,3-dione: Used as an electron acceptor in dyes for solar cells and photoinitiators for polymerization. The uniqueness of this compound lies in its specific structure, which includes a 4-nitrophenyl group, making it particularly useful for certain chemical reactions and applications.
Properties
IUPAC Name |
3-hydroxy-2-[(4-nitrophenyl)iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWVVLJJJPDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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